Iridium, ((2-((bis(3-(trifluoromethyl)phenyl)phosphino-kappaP)methyl)-2-methyl-1,3-propanediyl)bis(bis(3-(trifluoromethyl)phenyl)pho sphine-kappaP))carbonylchloro-, (TB-5-12)-
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Overview
Description
“Iridium, ((2-((bis(3-(trifluoromethyl)phenyl)phosphino-kappaP)methyl)-2-methyl-1,3-propanediyl)bis(bis(3-(trifluoromethyl)phenyl)phosphine-kappaP))carbonylchloro-, (TB-5-12)-” is a complex organometallic compound. Organometallic compounds, which contain metal-carbon bonds, are widely used in catalysis, materials science, and medicine. Iridium complexes, in particular, are known for their stability and catalytic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iridium complexes typically involves the reaction of iridium precursors with phosphine ligands. For this specific compound, the synthesis might involve:
Starting Materials: Iridium chloride, bis(3-(trifluoromethyl)phenyl)phosphine, and other reagents.
Reaction Conditions: The reaction is likely carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as dichloromethane or toluene might be used.
Procedure: The iridium precursor is reacted with the phosphine ligands in the presence of a base to form the desired complex.
Industrial Production Methods
Industrial production of such complexes would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Iridium complexes can undergo oxidation reactions, where the iridium center is oxidized to a higher oxidation state.
Reduction: These complexes can also be reduced, often using hydrogen or other reducing agents.
Substitution: Ligand substitution reactions are common, where one ligand in the complex is replaced by another.
Common Reagents and Conditions
Oxidation: Oxygen, hydrogen peroxide, or other oxidizing agents.
Reduction: Hydrogen gas, hydrides, or other reducing agents.
Substitution: Various ligands such as phosphines, amines, or carbonyls.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidation state iridium complexes, while substitution could produce new iridium-ligand complexes.
Scientific Research Applications
Chemistry
Catalysis: Iridium complexes are widely used as catalysts in organic synthesis, including hydrogenation, hydroformylation, and carbon-carbon bond formation reactions.
Biology and Medicine
Anticancer Agents: Some iridium complexes have shown promise as anticancer agents due to their ability to interact with DNA and proteins.
Imaging: Iridium complexes can be used in bioimaging due to their luminescent properties.
Industry
Materials Science: These complexes are used in the development of new materials, including light-emitting diodes (LEDs) and solar cells.
Mechanism of Action
The mechanism of action for iridium complexes in catalysis often involves the activation of substrates through coordination to the iridium center. This can facilitate various chemical transformations. In biological applications, the mechanism might involve binding to biomolecules such as DNA or proteins, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
Rhodium Complexes: Similar to iridium complexes, rhodium complexes are also used in catalysis and have similar chemical properties.
Platinum Complexes: Platinum complexes are well-known for their use in chemotherapy (e.g., cisplatin) and have similar coordination chemistry.
Uniqueness
Iridium complexes are often more stable and can operate under more extreme conditions compared to rhodium and platinum complexes. This makes them particularly valuable in industrial applications where harsh conditions are common.
Properties
CAS No. |
207747-19-1 |
---|---|
Molecular Formula |
C48H33ClF18IrOP3- |
Molecular Weight |
1288.3 g/mol |
IUPAC Name |
[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;iridium;chloride |
InChI |
InChI=1S/C47H33F18P3.CO.ClH.Ir/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;1-2;;/h2-25H,26-28H2,1H3;;1H;/p-1 |
InChI Key |
GRHCYEIIOXSQIY-UHFFFAOYSA-M |
Canonical SMILES |
CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.[C-]#[O+].[Cl-].[Ir] |
Origin of Product |
United States |
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